4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxybenzyl)benzenesulfonamide
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Overview
Description
4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methoxybenzyl)benzenesulfonamide, commonly known as DBIBB, is a sulfonamide derivative that has been studied extensively for its potential therapeutic applications. It is a small molecule that has shown promising results in various scientific research studies, particularly in the field of neuroscience.
Mechanism of Action
DBIBB inhibits the activity of MAO-B by binding to the enzyme's active site. This prevents the breakdown of dopamine, leading to increased levels of the neurotransmitter in the brain. DBIBB has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
DBIBB has been shown to increase dopamine levels in the brain, which can improve motor function in animal models of Parkinson's disease. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DBIBB is a small molecule that can easily penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, its efficacy and safety in humans have not yet been fully established, and further studies are needed to determine its potential as a therapeutic agent.
Future Directions
Further research is needed to determine the optimal dosage and administration of DBIBB for the treatment of Parkinson's disease and other neurological disorders. Additionally, studies are needed to investigate the potential of DBIBB as a neuroprotective agent in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Finally, the development of more potent and selective MAO-B inhibitors based on the structure of DBIBB may lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
Synthesis Methods
DBIBB can be synthesized through a two-step process involving the reaction of 2-methoxybenzylamine with 4-chlorobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with pyrrolidine-2,5-dione. The final product is obtained through purification and isolation steps.
Scientific Research Applications
DBIBB has been studied for its potential use as a neuroprotective agent, particularly in the treatment of Parkinson's disease. It has been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. Dopamine is a neurotransmitter that is important for the regulation of movement and mood, and its depletion is a hallmark of Parkinson's disease.
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[(2-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-25-16-5-3-2-4-13(16)12-19-26(23,24)15-8-6-14(7-9-15)20-17(21)10-11-18(20)22/h2-9,19H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAXTGIYEFDFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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